2-Amino-3-hydroxy-2-methylbutanoic acid 2-Amino-3-hydroxy-2-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 10148-74-0
VCID: VC21230532
InChI: InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)
SMILES: CC(C(C)(C(=O)O)N)O
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol

2-Amino-3-hydroxy-2-methylbutanoic acid

CAS No.: 10148-74-0

Cat. No.: VC21230532

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-hydroxy-2-methylbutanoic acid - 10148-74-0

Specification

CAS No. 10148-74-0
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
IUPAC Name 2-amino-3-hydroxy-2-methylbutanoic acid
Standard InChI InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)
Standard InChI Key NWZTXAMTDLRLFP-UHFFFAOYSA-N
SMILES CC(C(C)(C(=O)O)N)O
Canonical SMILES CC(C(C)(C(=O)O)N)O

Introduction

Chemical Structure and Properties

Molecular Structure

2-Amino-3-hydroxy-2-methylbutanoic acid (also known as 3-hydroxyvaline) is an amino acid derivative with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . The compound features a carboxylic acid group, an amino group at the C2 position, and a hydroxyl group at the C3 position, along with a methyl substituent that distinguishes it from standard proteinogenic amino acids .

Physical Properties

The physical properties of 2-amino-3-hydroxy-2-methylbutanoic acid are summarized in Table 1 below:

PropertyValue
Molecular FormulaC₅H₁₁NO₃
Molecular Weight133.15 g/mol
Density1.2±0.1 g/cm³
Boiling Point317.3±32.0 °C at 760 mmHg
Melting Point200-202 °C
Flash Point145.7±25.1 °C
LogP-0.88
Exact Mass133.073898

Table 1: Physical properties of 2-amino-3-hydroxy-2-methylbutanoic acid

Chemical Properties

2-Amino-3-hydroxy-2-methylbutanoic acid exhibits chemical properties typical of both amino acids and alcohols due to its functional groups. The compound contains a carboxylic acid group that can participate in acid-base reactions and form esters, amides, and anhydrides. The amino group can undergo alkylation, acylation, and can form Schiff bases with aldehydes and ketones. The hydroxyl group can be oxidized to form a ketone or participate in esterification reactions .

The presence of both amino and hydroxyl groups creates intramolecular hydrogen bonding possibilities, affecting its solubility and reactivity. Its zwitterionic nature at physiological pH contributes to its solubility in water and polar solvents .

Stereochemistry

Stereoisomers

Due to the presence of two stereocenters at C2 and C3 positions, 2-amino-3-hydroxy-2-methylbutanoic acid exists in four distinct stereoisomeric forms:

  • (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

  • (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid

  • (2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid

  • (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

Each stereoisomer exhibits unique physical and biological properties . For instance, the (2S,3S) isomer has been noted for its specific applications in peptide synthesis and pharmaceutical development.

Synthesis and Production

Laboratory Synthesis Methods

Several methods have been developed for the synthesis of 2-amino-3-hydroxy-2-methylbutanoic acid and its stereoisomers:

  • Strecker Synthesis: This approach involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

  • Asymmetric Synthesis: Starting from suitable chiral precursors to achieve the desired stereochemistry.

  • Enzymatic Resolution: Using specific enzymes to selectively react with one enantiomer from a racemic mixture.

  • Chiral Catalytic Methods: Employing chiral catalysts to achieve stereoselective synthesis .

A patent (CN1940080B) describes a specific synthesis route for the (2S,3R) isomer, indicating the commercial interest in controlled stereochemical synthesis of this compound .

Industrial Production

On an industrial scale, the production of 2-amino-3-hydroxy-2-methylbutanoic acid often employs large-scale fermentation processes using genetically modified microorganisms. These organisms are engineered to produce the compound through metabolic pathways that convert simple sugars into the desired amino acid derivative .

Market analysis predicts growth in the production and demand for 2-amino-3-hydroxy-2-methylbutanoic acid from 2020-2030, primarily driven by pharmaceutical applications .

Chemical Reactions

Coordination Chemistry

2-Amino-3-hydroxy-2-methylbutanoic acid forms coordination compounds with various metal ions. Research has demonstrated the synthesis and characterization of complexes with:

  • Chromium(III) ions: Forming octahedral complexes, often with additional coordination of water molecules.

  • Oxovanadium(IV) ions: Typically forming square pyramidal geometry in binary complexes and their 1,10-phenantroline adducts .

The coordination occurs primarily through the amino nitrogen and carboxylate oxygen atoms. Evidence for coordination includes shifts in infrared spectral bands for ν(N–H), νsym(COO) and νasym(COO) .

Oxidation and Reduction

The hydroxyl group of 2-amino-3-hydroxy-2-methylbutanoic acid can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

The amino group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) .

Substitution Reactions

The hydroxyl group of 2-amino-3-hydroxy-2-methylbutanoic acid can participate in substitution reactions with reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), leading to the formation of halogenated derivatives or other substituted compounds .

Protection strategies for the amino and carboxyl groups are often employed during such reactions to prevent unwanted side reactions, as evidenced by the existence of derivatives like Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid .

Applications

Pharmaceutical Applications

2-Amino-3-hydroxy-2-methylbutanoic acid serves as a vital building block in pharmaceutical research and development:

  • Peptide Synthesis: The compound enhances the stability and bioavailability of therapeutic peptides.

  • Drug Development: Its unique structure facilitates the design of novel drug candidates, particularly for metabolic disorders.

  • Chiral Building Block: Used in the development of complex pharmaceutical compounds with specific stereochemical requirements .

The N-protected derivatives, such as Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, are particularly valuable in peptide synthesis as they prevent undesired side reactions during coupling procedures .

Biochemical Research

In biochemical research, 2-amino-3-hydroxy-2-methylbutanoic acid is employed for:

  • Enzyme Activity Studies: Investigating enzyme activity and protein interactions to gain insights into metabolic pathways and potential therapeutic targets.

  • Metabolomics: Elucidating metabolic profiles associated with specific physiological conditions or diseases.

  • Biomarker Research: Some derivatives have been identified in metabolic studies related to certain inborn errors of metabolism .

Coordination Compounds

The metal complexes of 2-amino-3-hydroxy-2-methylbutanoic acid have shown potential applications:

  • Antibacterial Agents: The 1,10-phenantroline adducts with oxovanadium(IV) and chromium(III) demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria.

  • Catalysis: These coordination compounds may serve as catalysts in various organic transformations .

Biological Activity

Antibacterial Properties

Research has demonstrated that certain coordination compounds of 2-amino-3-hydroxy-2-methylbutanoic acid exhibit antibacterial activity. A study examining the antibacterial properties of chromium(III) and oxovanadium(IV) complexes with 2-amino-3-methylbutanoic acid showed:

  • The oxovanadium(IV) complex exhibited weak activity against E. coli and P. vulgaris.

  • Mixed ligand complexes with 1,10-phenantroline showed significant activity against both gram-positive and gram-negative bacteria.

  • The oxovanadium(IV) 1,10-phenantroline adduct demonstrated the lowest minimum inhibitory concentration for all tested microbes, suggesting it may have both bacteriostatic and bactericidal effects .

Table 2 summarizes the antibacterial activity findings:

CompoundActivity Against Gram-Positive BacteriaActivity Against Gram-Negative BacteriaNotable Finding
Bis(2-amino-3-methylbutanoic acid)oxovanadium(IV)WeakWeak against E. coli and P. vulgarisBetter activity than chromium(III) counterpart
Mixed ligand complexes with 1,10-phenantrolineSignificantSignificantBroad spectrum of activity
Oxovanadium(IV) 1,10-phenantroline adductSignificantSignificantLowest minimum inhibitory concentration

Table 2: Antibacterial activity of coordination compounds of 2-amino-3-methylbutanoic acid

Metabolic Significance

A related compound, 2-hydroxy-3-methylbutyric acid (also known as 2-hydroxyisovaleric acid), has been identified in the urine of patients with various metabolic disorders including phenylketonuria, methylmalonic acidemia, propionic acidemia, and maple syrup urine disease. This suggests potential metabolic connections between these compounds and branched-chain amino acid metabolism .

A novel inborn error of metabolism involving 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency was reported in a child with an unusual neurodegenerative disease, further highlighting the metabolic significance of this class of compounds. The patient showed marked elevations of urinary 2-methyl-3-hydroxybutyrate and tiglylglycine, compounds related to the metabolism of isoleucine and branched-chain fatty acids .

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